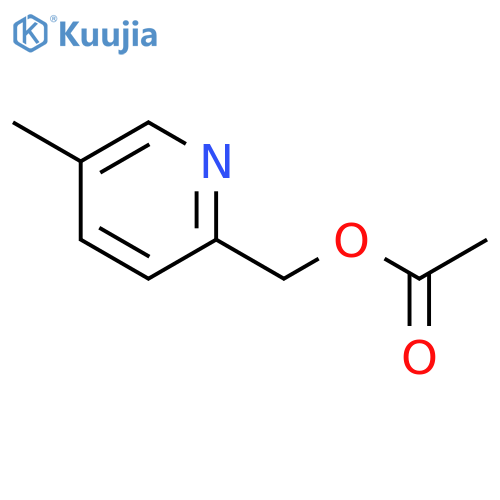Cas no 772-71-4 ((5-methylpyridin-2-yl)methyl acetate)

772-71-4 structure
商品名:(5-methylpyridin-2-yl)methyl acetate
(5-methylpyridin-2-yl)methyl acetate 化学的及び物理的性質
名前と識別子
-
- 2-acetoxymethyl-5-methyl pyridine
- acetic acid-(5-methyl-[2]pyridylmethyl ester);acetic acid 5-methylpyridin-2-ylmethyl ester;2-acetoxymethyl-5-methyl-pyridine;Essigsaeure-(5-methyl-[2]pyridylmethylester);
- (5-methylpyridin-2-yl)methyl acetate
- DB-121951
- 2-acetoxymethyl-5-methylpyridine
- DTXSID901273772
- starbld0019648
- 2-Pyridinemethanol, 5-methyl-, acetate
- Acetic acid 5-methyl-pyridin-2-ylmethyl ester
- GGOIBOIDGMTXLN-UHFFFAOYSA-N
- 5-methyl-2-acetoxymethylpyridine
- SCHEMBL3060324
- 772-71-4
- SB21412
- 2-Pyridinemethanol, 5-methyl-, 2-acetate
-
- インチ: InChI=1S/C9H11NO2/c1-7-3-4-9(10-5-7)6-12-8(2)11/h3-5H,6H2,1-2H3
- InChIKey: GGOIBOIDGMTXLN-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 165.07900
- どういたいしつりょう: 165.078978594g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 159
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 39.2Ų
じっけんとくせい
- PSA: 39.19000
- LogP: 1.45310
(5-methylpyridin-2-yl)methyl acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYS1527-1.0g |
(5-methylpyridin-2-yl)methyl acetate |
772-71-4 | 95% | 1.0g |
¥2238.0000 | 2024-08-02 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYS1527-500.0mg |
(5-methylpyridin-2-yl)methyl acetate |
772-71-4 | 95% | 500.0mg |
¥1491.0000 | 2024-08-02 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYS1527-1G |
(5-methylpyridin-2-yl)methyl acetate |
772-71-4 | 95% | 1g |
¥ 2,237.00 | 2023-04-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1084746-1g |
(5-methylpyridin-2-yl)methyl acetate |
772-71-4 | 98% | 1g |
¥4610.00 | 2024-07-28 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYS1527-100.0mg |
(5-methylpyridin-2-yl)methyl acetate |
772-71-4 | 95% | 100.0mg |
¥673.0000 | 2024-08-02 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYS1527-250.0mg |
(5-methylpyridin-2-yl)methyl acetate |
772-71-4 | 95% | 250.0mg |
¥897.0000 | 2024-08-02 |
(5-methylpyridin-2-yl)methyl acetate 関連文献
-
Andrew D. Burrows,Kevin Cassar,Mary F. Mahon,John E. Warren Dalton Trans. 2007 2499
772-71-4 ((5-methylpyridin-2-yl)methyl acetate) 関連製品
- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)
- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)
- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)
- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)
- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)
- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)
- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)
- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)
- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)
- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)
推奨される供給者
Amadis Chemical Company Limited
(CAS:772-71-4)(5-methylpyridin-2-yl)methyl acetate

清らかである:99%/99%
はかる:500.0mg/1.0g
価格 ($):187.0/280.0